Saroglitazar - 495399-09-2

Saroglitazar

Catalog Number: EVT-281925
CAS Number: 495399-09-2
Molecular Formula: C25H29NO4S
Molecular Weight: 439.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saroglitazar is a novel, non-thiazolidinedione, non-fibric acid derivative designed as a dual regulator of lipids and glucose metabolism. [] It is classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [] Saroglitazar plays a crucial role in scientific research, particularly in the study of metabolic disorders, including diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Molecular Structure Analysis

Diabetic Dyslipidemia:

Saroglitazar effectively manages diabetic dyslipidemia by significantly reducing triglyceride levels, improving other lipid parameters, and demonstrating a favorable impact on glycemic control. [, , , , , , , , , , , , , , , ]

Non-Alcoholic Fatty Liver Disease (NAFLD):

Saroglitazar has shown potential as a therapeutic agent for NAFLD, demonstrating improvements in liver stiffness, transaminase levels, liver fat content, and histology in both pre-clinical models and clinical studies. [, , , , , , , ]

Mechanism of Action

Saroglitazar exerts its effects by activating both PPARα and PPARγ, nuclear receptor-type transcription factors involved in regulating lipid and glucose metabolism. [, ]

PPARα Activation:

Activation of PPARα leads to increased lipolysis, fatty acid oxidation, and reduction in hepatic triglyceride production. [] This results in decreased triglyceride, free fatty acid, and very-low-density lipoprotein cholesterol levels. []

PPARγ Activation:

Activation of PPARγ enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. [] This contributes to improved glycemic control.

ADME Properties:

  • Saroglitazar demonstrated high metabolic stability in human liver microsomes compared to rat and dog liver microsomes. []
  • It is highly protein-bound (98–99.6%) with high Caco2 permeability (104 nm/s) and a low efflux ratio (<2). []
  • Elimination appears to occur primarily through the hepatobiliary route with minimal renal excretion. []
Applications
  • HIV-associated lipodystrophy []
  • Primary biliary cholangitis [, ]
  • Obesity and associated inflammation []
  • Alzheimer's disease []
  • Angiogenesis inhibition []
  • Epilepsy []
Future Directions
  • Comparative studies: Further investigations comparing the efficacy and safety of Saroglitazar with other pharmacological agents in managing diabetic dyslipidemia and NAFLD are warranted. []
  • Long-term studies: Long-term randomized controlled trials are needed to establish the long-term efficacy and safety of Saroglitazar, especially in the context of NAFLD management. [, ]

Pioglitazone

Compound Description: Pioglitazone belongs to the thiazolidinedione class of drugs and acts as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ) [, ]. It is primarily used for managing type 2 diabetes mellitus by improving insulin sensitivity [, ].

Relevance: Pioglitazone, like Saroglitazar, targets PPARγ but lacks the dual PPARα/γ agonism of Saroglitazar [, ]. This difference translates to Saroglitazar demonstrating additional benefits in managing diabetic dyslipidemia by targeting both lipid and glucose metabolism compared to pioglitazone's primary focus on glucose regulation [, ].

Fenofibrate

Compound Description: Fenofibrate is a fibric acid derivative acting as a PPARα agonist, primarily used to manage hypertriglyceridemia [, , ]. It functions by reducing triglyceride synthesis and increasing lipoprotein lipase activity [, , ].

Atorvastatin

Compound Description: Atorvastatin belongs to the statin drug class, which inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis [, ]. This action effectively lowers LDL cholesterol levels, making atorvastatin a mainstay in managing dyslipidemia [, ].

Relevance: Unlike Saroglitazar, which works as a PPAR agonist, atorvastatin directly inhibits cholesterol synthesis [, ]. This difference in mechanisms allows for their combined use in some cases of diabetic dyslipidemia, potentially providing more comprehensive lipid control than either drug alone [, ].

Glimepiride

Compound Description: Glimepiride is a sulfonylurea drug that stimulates insulin secretion from pancreatic beta cells, primarily used to manage type 2 diabetes [].

Relevance: Glimepiride's mechanism of action contrasts with Saroglitazar. While glimepiride focuses on insulin secretion, Saroglitazar improves insulin sensitivity and regulates lipid metabolism []. The contrasting mechanisms highlight their distinct roles in managing diabetes and its associated metabolic complications.

Ursodeoxycholic Acid (UDCA)

Compound Description: UDCA is a naturally occurring bile acid used to treat primary biliary cholangitis (PBC) [, ]. It improves liver function by protecting cholangiocytes from the damaging effects of bile acids [, ].

Relevance: Unlike Saroglitazar, which acts as a PPAR agonist, UDCA directly targets bile acid metabolism [, ]. This difference in mechanisms allows for their combined use in PBC treatment, potentially offering synergistic benefits [, ].

Properties

CAS Number

495399-09-2

Product Name

Saroglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid

Molecular Formula

C25H29NO4S

Molecular Weight

439.57

InChI

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1

InChI Key

MRWFZSLZNUJVQW-DEOSSOPVSA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ZYH1; ZYH-1; ZYH 1; Saroglitazar, trade name: Lipaglyn.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.